molecular formula C9H21LiOSi B3176064 3-T-Butyldimethylsiloxypropyllithium CAS No. 97057-70-0

3-T-Butyldimethylsiloxypropyllithium

Cat. No.: B3176064
CAS No.: 97057-70-0
M. Wt: 180.3 g/mol
InChI Key: JUSBBHFTGLNOEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-T-Butyldimethylsiloxypropyllithium is typically synthesized through the reaction of 3-T-Butyldimethylsiloxypropyl chloride with lithium metal in anhydrous conditions . The reaction is carried out in a suitable solvent such as cyclohexane to maintain the stability of the organolithium compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the product. The compound is often supplied as a solution in cyclohexane to ensure its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

3-T-Butyldimethylsiloxypropyllithium undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-T-Butyldimethylsiloxypropyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon or carbon-oxygen bonds, depending on the nature of the electrophile . The compound’s reactivity is primarily due to the presence of the lithium atom, which acts as a strong nucleophile .

Comparison with Similar Compounds

Properties

IUPAC Name

lithium;tert-butyl-dimethyl-propoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h1,7-8H2,2-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSBBHFTGLNOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)[Si](C)(C)OCC[CH2-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21LiOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97057-70-0
Record name 3-(tert-Butyldimethylsiloxy)-1-propyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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